molecular formula C19H31N3O2S B7178958 N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide

N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide

Cat. No.: B7178958
M. Wt: 365.5 g/mol
InChI Key: VRVXQTYRJBLWTB-UHFFFAOYSA-N
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Description

N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl and its analogs, which are known for their potent analgesic properties

Properties

IUPAC Name

N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2S/c1-17(18-9-5-4-6-10-18)21-15-11-19(12-16-21)20-25(23,24)22-13-7-2-3-8-14-22/h4-6,9-10,17,19-20H,2-3,7-8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVXQTYRJBLWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)NS(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as phenylethylamine and piperidine derivatives.

    Introduction of the Azepane Ring: The azepane ring is introduced through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its analgesic properties and potential use as a pain management drug.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.

    Acrylfentanyl: A synthetic analogue of fentanyl with similar analgesic properties.

    Methoxyacetylfentanyl: Another fentanyl analogue with structural similarities.

Uniqueness

N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other similar compounds. These modifications can affect its binding affinity, potency, and overall efficacy in various applications.

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